

2-(2-Chloro-4-formylphenoxy)propanoic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(2-Chloro-4-formylphenoxy)propanoic acid

CAS No.: 812642-71-0

Cat. No.: B3024549

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An In-Depth Technical Guide to the Molecular Structure and Characterization of **2-(2-Chloro-4-formylphenoxy)propanoic acid**

Executive Summary

This technical guide provides a comprehensive analysis of **2-(2-Chloro-4-formylphenoxy)propanoic acid**, a molecule of interest due to its unique combination of functional groups: a chiral propanoic acid moiety, a phenoxy ether linkage, and a substituted aromatic ring bearing both a chloro and a formyl (aldehyde) substituent. This document delves into its structural and physicochemical properties, proposes a robust synthetic pathway, outlines a multi-technique approach for its analytical characterization, and discusses its potential biological activities and applications based on its structural relationship to known bioactive compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's core characteristics.

Introduction to 2-(2-Chloro-4-formylphenoxy)propanoic acid

Phenoxypropanoic acids are a well-established class of compounds, renowned for their diverse biological activities, most notably as herbicides. The subject of this guide, **2-(2-Chloro-4-**

formylphenoxy)propanoic acid (CAS Number: 812642-71-0), represents a functionally rich derivative within this class.[1] Its structure is distinguished by three key regions:

- **The Propanoic Acid Side-Chain:** This moiety contains a carboxylic acid group, which imparts acidic properties and provides a key site for ionic interactions or derivatization. The alpha-carbon is a chiral center, meaning the molecule can exist as two distinct enantiomers, a critical consideration in drug development and biological activity studies.
- **The Chlorinated Phenoxy Core:** The aromatic ring is substituted with a chlorine atom ortho to the ether linkage. Halogenation is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability.
- **The Formyl Group:** The presence of an aldehyde (formyl) group para to the ether linkage provides a reactive handle for further chemical modification, such as the formation of Schiff bases, oximes, or use in reductive amination reactions. This functional group significantly expands the synthetic utility and potential biological interactions of the molecule.

A thorough understanding of this molecule's structure is the foundation for predicting its reactivity, designing synthetic routes, and exploring its potential in fields ranging from agrochemicals to medicinal chemistry.

Molecular Structure and Physicochemical Properties

The definitive structure of **2-(2-Chloro-4-formylphenoxy)propanoic acid** is confirmed by its systematic name and can be represented in two dimensions as illustrated below.

Caption: 2D molecular structure of **2-(2-Chloro-4-formylphenoxy)propanoic acid**.

The key physicochemical properties, derived from available data and computational predictions, are summarized in the table below.

Property	Value	Source
CAS Number	812642-71-0	
Molecular Formula	C ₁₀ H ₉ ClO ₄	[2]
Molecular Weight	228.63 g/mol	Calculated
Monoisotopic Mass	228.01894 Da	[2]
Predicted XlogP	2.3	[2]
SMILES	CC(C(=O)O)OC1=C(C=C(C=C1)C=O)Cl	[2]
InChIKey	SAVVSCSPGUVHDO-UHFFFAOYSA-N	[2]

Synthesis and Purification

While a specific, peer-reviewed synthesis for **2-(2-Chloro-4-formylphenoxy)propanoic acid** is not readily available in the literature, a logical and efficient synthetic route can be designed based on well-established organic chemistry principles. The most field-proven approach is a two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis.

Causality Behind Experimental Choices: The Williamson ether synthesis is the gold-standard for forming aryl ethers due to its reliability and high yields. Using an ester of 2-bromopropanoic acid protects the carboxylic acid from acting as a nucleophile itself and improves the solubility of the reactant in common organic solvents. The subsequent hydrolysis is a straightforward and typically quantitative method to deprotect the acid.



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Caption: Proposed two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-chloro-4-formylphenoxy)propanoate

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K_2CO_3 , 1.5 eq), and acetone (10 mL per gram of aldehyde).
- Stir the suspension vigorously at room temperature for 15 minutes.
- Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.
- Concentrate the filtrate under reduced pressure to yield the crude ester. This intermediate is often of sufficient purity to proceed directly to the next step.

Step 2: Hydrolysis to **2-(2-Chloro-4-formylphenoxy)propanoic acid**

- Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
- Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the ester.
- Remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted, non-acidic impurities.
- Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).
- The final product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Self-Validating Purification Protocol: The purity of the final product can be initially assessed by its melting point. For rigorous purification, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) is recommended. The purity should be confirmed by HPLC and the structure verified by the spectroscopic methods outlined in the following section.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this molecule, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal.

Ion Mode	Adduct	Predicted m/z
Negative	[M-H] ⁻	227.01166
Positive	[M+H] ⁺	229.02622
Positive	[M+Na] ⁺	251.00816

(Data predicted from
PubChemLite)[2]

Expected Fragmentation: Key fragments in MS/MS analysis would likely arise from the loss of the carboxyl group (-45 Da), cleavage of the ether bond, and fragmentation of the propanoic acid side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The predicted signals in ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.5-11.5	Broad Singlet	1H	-COOH	Acidic proton, often broad and exchangeable.
~9.85	Singlet	1H	-CHO	Aldehyde proton, highly deshielded.
~7.90	Doublet (d)	1H	Ar-H	Aromatic H ortho to -CHO, para to -Cl.
~7.70	Doublet of Doublets (dd)	1H	Ar-H	Aromatic H ortho to -Cl, meta to -CHO.
~7.05	Doublet (d)	1H	Ar-H	Aromatic H ortho to ether, meta to -Cl.
~4.85	Quartet (q)	1H	-CH(CH ₃)-	Methine proton, coupled to the methyl group.

| ~1.70 | Doublet (d) | 3H | -CH(CH₃)- | Methyl protons, coupled to the methine proton. |

Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz)

Chemical Shift (δ , ppm)	Assignment
~189	-CHO (Aldehyde Carbonyl)
~175	-COOH (Carboxyl Carbonyl)
~160	Ar-C (C-O ether)
~135, 132, 130, 125, 115	Aromatic Carbons
~72	-CH(CH ₃)- (Methine Carbon)

| ~18 | -CH₃ (Methyl Carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

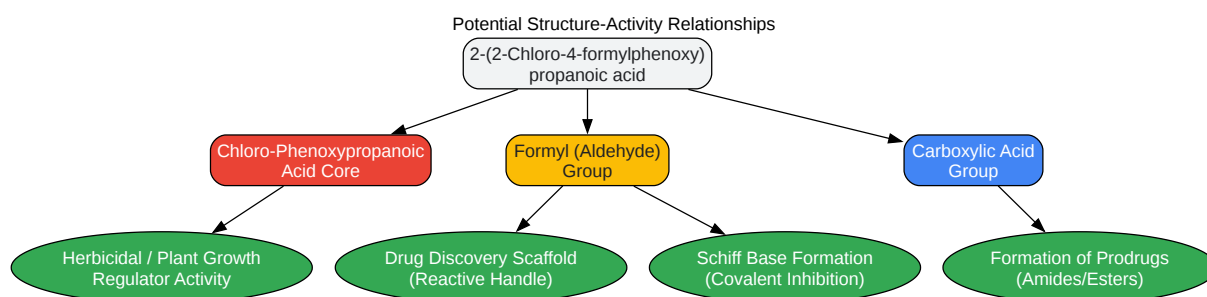
Frequency Range (cm ⁻¹)	Vibration	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~2850, ~2750	C-H stretch (Fermi doublet)	Aldehyde
~1750	C=O stretch	Carboxylic Acid
~1700	C=O stretch	Aldehyde
~1600, ~1480	C=C stretch	Aromatic Ring
~1250	C-O stretch	Aryl Ether

Potential Biological Activity and Applications

The structural motifs within **2-(2-Chloro-4-formylphenoxy)propanoic acid** suggest several avenues for biological activity, making it a compound of interest for further research.

- **Herbicide Development:** Many commercial herbicides, such as Mecoprop ((RS)-2-(4-chloro-2-methylphenoxy)propanoic acid), share the core chloro-phenoxypropanoic acid structure.^[3] The title compound is a structural analog and warrants investigation for potential herbicidal or plant growth-regulating properties.

- **Drug Discovery Scaffold:** The molecule contains multiple points for diversification. The aldehyde can be converted into a wide array of other functional groups or used to conjugate the molecule to other scaffolds. The carboxylic acid can form amides or esters. This makes the compound a versatile starting point for creating libraries of new chemical entities for screening against biological targets.
- **Antimicrobial/Antioxidant Agents:** Phenolic compounds are well-known for their antioxidant and antimicrobial properties.[4] The phenolic ether in this molecule, combined with its other functional groups, could confer similar activities.



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Caption: Relationship between molecular features and potential applications.

Conclusion

2-(2-Chloro-4-formylphenoxy)propanoic acid is a multifaceted molecule whose structure has been thoroughly delineated in this guide. Its combination of a chiral acid side-chain, a halogenated aromatic ring, and a reactive aldehyde group makes it a compelling target for both fundamental chemical research and applied sciences. The proposed synthetic route is robust and relies on established methodologies, while the outlined analytical workflow provides a clear path for structural verification and purity assessment. Based on its structural similarity to known

bioactive compounds, this molecule holds significant potential as a lead compound in the development of new agrochemicals or as a versatile scaffold in medicinal chemistry.

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- To cite this document: BenchChem. [2-(2-Chloro-4-formylphenoxy)propanoic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3024549#2-2-chloro-4-formylphenoxy-propanoic-acid-molecular-structure\]](https://www.benchchem.com/product/b3024549#2-2-chloro-4-formylphenoxy-propanoic-acid-molecular-structure)

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